molecular formula C7H16N4O2 B7826725 H-HoArg-OH CAS No. 13094-78-5

H-HoArg-OH

Cat. No.: B7826725
CAS No.: 13094-78-5
M. Wt: 188.23 g/mol
InChI Key: QUOGESRFPZDMMT-YFKPBYRVSA-N
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Description

L-Homoarginine (hArg) is a non-proteinogenic cationic amino acid structurally analogous to L-arginine (Arg), differing by an additional methylene group in its side chain. It is synthesized endogenously via lysine catabolism or transamination of Arg . Clinically, low plasma hArg levels are strongly associated with increased cardiovascular mortality and adverse outcomes, while supplementation exhibits protective effects in animal models of stroke and metabolic syndrome . Unlike other cardiovascular risk markers (e.g., asymmetric dimethylarginine, ADMA), hArg demonstrates an inverse relationship with risk: higher plasma concentrations correlate with reduced mortality . hArg serves as a substrate for nitric oxide (NO) synthases and arginases but with lower affinity than Arg, enabling it to act as a competitive inhibitor in Arg-dependent pathways . Its transport and metabolism involve cationic amino acid transporters (CATs) and enzymes like alanine-glyoxylate aminotransferase 2 (AGXT2), highlighting its unique physiological role .

Properties

IUPAC Name

(2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOGESRFPZDMMT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN=C(N)N)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70926980
Record name N~6~-Carbamimidoyllysine
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Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Homo-L-arginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000670
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

156-86-5, 13094-78-5
Record name L-Homoarginine
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Record name Homoarginine
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Record name L-homoarginine
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Record name N~6~-Carbamimidoyllysine
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Record name HOMOARGININE, L-
Source FDA Global Substance Registration System (GSRS)
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Record name Homo-L-arginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000670
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

213 - 215 °C
Record name Homo-L-arginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000670
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Copper-Mediated Alkylation of L-Lysine

The predominant industrial method involves the reaction of L-lysine with O-methylisourea sulfate in the presence of copper(II) chloride dihydrate (CuCl₂·2H₂O). This approach, detailed in Chinese patent CN102675156B, replaces traditional insoluble copper catalysts (e.g., CuO or Cu₂(OH)₂CO₃) with water-soluble CuCl₂·2H₂O, enabling homogeneous reaction conditions.

Reaction Mechanism and Optimization

The process initiates with L-lysine coordination to Cu²⁺ ions, facilitating nucleophilic attack by O-methylisourea sulfate at the ε-amino group. Critical parameters include:

  • pH Control : Ammonia water (NH₄OH) adjusts the solution to pH 10.00–10.65, ensuring L-lysine deprotonation while avoiding sodium ion contamination from NaOH.

  • Stoichiometry : A CuCl₂·2H₂O-to-L-lysine weight ratio of 0.55–0.65 optimizes complexation without excess copper precipitation.

  • Temperature : Reactions proceed at 20–30°C for 24 hours, followed by 12-hour crystallization at 0–5°C to precipitate the copper-homoarginine complex.

Table 1: Representative Yields from Copper-Mediated Synthesis

Scale (L-Lysine)CuCl₂·2H₂O (g)O-Methylisourea Sulfate (g)Yield (%)Optical Rotation [α]²⁵D
44.6 g26.359.861.2+0.4355°
300 g18030865.0+0.4059°

Data adapted from Examples 1–2 in CN102675156B.

Purification Strategies

Post-synthesis purification eliminates copper ions and byproducts through:

  • Sulfide Precipitation : Adding (NH₄)₂S (0.8–0.9 g per gram of CuCl₂·2H₂O) forms insoluble CuS, removed via diatomaceous earth filtration.

  • Solvent Recrystallization : Methanol dissolution followed by ethanol-induced crystallization achieves >99% purity, bypassing ion-exchange resins.

Alternative Alkylation Agents

While O-methylisourea sulfate remains standard, experimental studies explore substitutes like S-methylisothiourea sulfate. However, these alternatives often require harsher conditions (e.g., pH >12) and generate toxic byproducts, limiting industrial adoption.

Enzymatic Synthesis via Arginine:Glycine Amidinotransferase (AGAT)

Biosynthetic Pathway

AGAT catalyzes the transamination of L-lysine using arginine as a co-substrate, producing homoarginine and ornithine. This pathway, elucidated in murine models, operates under physiological pH (7.4) and temperature (37°C), offering inherent stereoselectivity.

Key Reaction :

L-Lysine+L-ArginineAGATL-Homoarginine+L-Ornithine\text{L-Lysine} + \text{L-Arginine} \xrightarrow{\text{AGAT}} \text{L-Homoarginine} + \text{L-Ornithine}

Fermentation-Based Production

Metabolic engineering of Escherichia coli and Saccharomyces cerevisiae strains overexpressing AGAT enables homoarginine biosynthesis. Challenges include:

  • Substrate Inhibition : High lysine concentrations (>50 mM) suppress AGAT activity.

  • Product Recovery : Extracellular homoarginine constitutes <5% of total yield due to inefficient transport mechanisms.

Table 2: Enzymatic vs. Chemical Synthesis Comparison

ParameterChemical MethodEnzymatic Method
Yield60–65%10–15%
Purity>99%85–90%
Reaction Time36–48 hours72–96 hours
ScalabilityIndustrial (ton-scale)Lab-scale (mg–g)
Environmental ImpactModerate (Cu²⁺ waste)Low (aqueous media)

Industrial-Scale Process Optimization

Cost Reduction Strategies

Chinese patents highlight two innovations:

  • Ammonia Substitution : Replacing NaOH with NH₄OH reduces material costs by 23% and eliminates sodium ion contamination.

  • Solvent Recycling : Methanol-ethanol mixtures are distilled and reused, decreasing solvent expenses by 40%.

Quality Control Metrics

  • Optical Purity : Specific rotation [α]²⁵D values between +0.40° and +0.44° confirm L-configuration.

  • Heavy Metal Residues : Inductively coupled plasma mass spectrometry (ICP-MS) verifies copper levels <1 ppm .

Chemical Reactions Analysis

Oxidation by Nitric Oxide Synthases (NOS)

L-Homoarginine serves as a substrate for neuronal (NOS I) and inducible (NOS II) nitric oxide synthases:

L-Homoarginine+NADPH+O2NOSNO+Homo-L-citrulline+NADP+\text{L-Homoarginine} + \text{NADPH} + \text{O}_2 \xrightarrow{\text{NOS}} \text{NO} + \text{Homo-L-citrulline} + \text{NADP}^+

  • Key Findings :

    • Catalytic efficiency (kcat/KMk_{\text{cat}}/K_M) for NOS I decreases 20-fold compared to arginine, primarily due to reduced kcatk_{\text{cat}} .

    • Minor product Nω-hydroxyhomoarginine (homo-NOHA) forms during oxidation .

Transamination by AGXT2

Alanine-glyoxylate aminotransferase 2 (AGXT2) catalyzes hArg transamination:

L-Homoarginine+PyruvateAGXT2GOCA+Alanine\text{L-Homoarginine} + \text{Pyruvate} \xrightarrow{\text{AGXT2}} \text{GOCA} + \text{Alanine}

  • Kinetic Parameters :

    SubstrateKMK_M (mM)kcatk_{\text{cat}} (min1^{-1})kcat/KMk_{\text{cat}}/K_M (min1^{-1}·mM1^{-1})
    L-Homoarginine24 ± 31.13 ± 0.040.047 ± 0.006
    • AGXT2 exhibits low substrate affinity but high specificity for hArg .

Catabolism by Arginase

Arginase hydrolyzes hArg to urea and lysine:

L-Homoarginine+H2OArginaseUrea+L-Lysine\text{L-Homoarginine} + \text{H}_2\text{O} \xrightarrow{\text{Arginase}} \text{Urea} + \text{L-Lysine}

  • Efficiency : hArg is a poorer substrate than arginine, with reduced VmaxV_{\text{max}} and higher KMK_M .

Transport and Competitive Inhibition

hArg interacts with cationic amino acid transporters (CAT1, CAT2A, CAT2B ):

  • Inhibition of CAT1 :

    • IC50_{50} for L-arginine-mediated inhibition of hArg uptake: 259 μM .

  • hArg as Inhibitor :

    • IC50_{50} for CAT1-mediated L-arginine uptake inhibition: 1.32 mM .

Plant-Specific Hydroxylation

In Arabidopsis, 2-oxoglutarate-dependent dioxygenases (2-ODD-C23) hydroxylate hArg:

L-Homoarginine2-ODD-C23Guanidine+AASA (spontaneously cyclizes to P6C)\text{L-Homoarginine} \xrightarrow{\text{2-ODD-C23}} \text{Guanidine} + \text{AASA} \ (\text{spontaneously cyclizes to P6C})

  • Kinetics :

    • At3g50210 isoform shows highest activity (KM=0.78±0.15K_M = 0.78 \pm 0.15 mM) .

Analytical Derivatization

hArg is quantified via HPLC with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) derivatization:

  • Retention time: 10.03 min

  • Detection: Fluorescence at 340/450 nm .

Scientific Research Applications

Biomarker for Cardiovascular Health

L-Homoarginine has emerged as a valuable biomarker for cardiovascular diseases. Studies have shown that low levels of hArg in circulation are associated with increased risks of cardiovascular events and all-cause mortality. For instance, a study involving 7638 participants demonstrated that higher plasma concentrations of hArg correlated with reduced risks of cardiovascular and all-cause mortality over a ten-year follow-up period . The mechanisms underlying this association include hArg's role in enhancing nitric oxide (NO) availability, which is crucial for endothelial function and vascular health .

Key Findings:

  • Cardiovascular Risk: Elevated hArg levels are linked to lower risks of cardiovascular diseases and mortality .
  • Mechanism: Acts as a substrate for nitric oxide synthase (NOS), enhancing NO production .

Liver Function and Disease Management

Recent studies have also highlighted the relationship between L-homoarginine and liver biomarkers. Research indicates that hArg supplementation can positively influence liver function markers such as alanine transaminase (ALT) and alkaline phosphatase (AP). In a controlled trial, participants who received daily hArg supplementation showed significant improvements in liver biomarkers compared to those on placebo . This suggests potential therapeutic applications for hArg in managing liver diseases.

Clinical Study Overview:

  • Participants: 7638 individuals randomized into treatment and placebo groups.
  • Duration: 4 weeks of supplementation with 125 mg of L-hArg daily.
  • Outcomes: Improved liver function markers post-supplementation .

Role in Metabolic Processes

L-Homoarginine is implicated in various metabolic pathways, particularly those related to energy metabolism and bone health. It has been shown to play a role in bone formation by accelerating bone turnover, which could have implications for treating osteoporosis and other metabolic bone diseases . Additionally, hArg may influence energy metabolism through its interactions with creatine synthesis pathways.

Applications in Metabolism:

  • Bone Health: Enhances turnover rates, potentially aiding osteoporosis treatment .
  • Energy Metabolism: Involved in pathways related to creatine synthesis .

Animal Nutrition

In the field of animal nutrition, L-homoarginine is being explored as an additive to improve feed efficiency and overall health in livestock. Its application is based on its physiological effects on metabolism and nutrient digestibility, which can enhance growth rates and feed conversion ratios in animals .

Nutritional Benefits:

  • Feed Efficiency: Improves nutrient digestibility and digestive enzyme secretion.
  • Animal Health: Associated with better physiological responses in livestock .

Research Directions and Future Applications

Ongoing research is focused on elucidating the precise mechanisms by which L-homoarginine exerts its biological effects. Future studies are expected to explore its potential as a therapeutic agent in various conditions beyond cardiovascular and liver diseases, including metabolic disorders and conditions involving impaired nitric oxide signaling.

Potential Research Areas:

  • Mechanistic studies on hArg's role in endothelial function.
  • Long-term effects of hArg supplementation on metabolic health.
  • Clinical trials assessing hArg's efficacy in diverse patient populations.

Mechanism of Action

L-Homoarginine increases nitric oxide supply by serving as a substrate for nitric oxide synthase. It also inhibits arginase, an enzyme that competes with nitric oxide synthase for arginine, thereby increasing the bioavailability of arginine and subsequently the production of nitric oxide . This mechanism is crucial for its effects on cardiovascular health and endothelial functions.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Transport Mechanisms

Key Transporters and Kinetics

L-Homoarginine, Arg, ADMA, and symmetric dimethylarginine (SDMA) share transport via CATs (CAT1, CAT2A, CAT2B), but exhibit distinct kinetics (Table 1):

Compound CAT1 KM (µM) CAT2B KM (µM) Vmax (nmol/mg protein/min)
L-Homoarginine 175 ± 7 523 ± 35 12 ± 0.1 (CAT1), 11 ± 0.2 (CAT2B)
L-Arginine ~150* ~500* Not reported
ADMA ~300* ~1000* Not reported

*Data inferred from inhibition studies .

  • CAT1 demonstrates the highest affinity for hArg (KM = 175 µM), making it the primary transporter under physiological conditions .
  • CAT2A mediates high-capacity, low-affinity hArg transport (Vmax >20 nmol/mg protein/min), relevant in the liver .
  • Competitive Inhibition :
    • Arg inhibits CAT1-mediated hArg uptake (IC50 = 259 µM), overlapping with physiological Arg concentrations (77–115 µM) .
    • ADMA inhibits hArg transport via CAT1 (IC50 = 379 µM) but requires supraphysiological concentrations for CAT2A/B inhibition .
Renal Handling
  • hArg and Arg are reabsorbed in renal tubules, while ADMA/SDMA are excreted. This selective transport explains their opposing urinary trends in renal failure: hArg decreases, while ADMA/SDMA increase .

Enzymatic Interactions and Metabolic Pathways

Nitric Oxide Synthases (NOS) and Arginases
  • hArg: Weak substrate for NOS (Km ≈10x higher than Arg) and arginases, acting as a competitive inhibitor in Arg-rich environments .
  • ADMA: Direct NOS inhibitor, reducing NO production and promoting endothelial dysfunction .
  • Arg: Primary NOS substrate; its availability limits NO synthesis .

Clinical and Pathophysiological Associations

Cardiovascular and Renal Disease
Compound Association with CVD Risk Renal Failure Impact Key Clinical Role
L-Homoarginine Inverse (low = high risk) Decreases Protective biomarker
ADMA Direct (high = high risk) Increases Uremic toxin, NO inhibitor
SDMA Neutral Increases Renal function marker
L-Arginine Context-dependent Variable NO precursor
  • hArg supplementation improves outcomes in stroke models, while ADMA elevation correlates with endothelial dysfunction .
  • In renal failure, hArg depletion exacerbates cardiovascular risk, contrasting with ADMA/SDMA accumulation .

Transport Competition and Therapeutic Implications

  • Drug Interactions: High hArg concentrations (1–10 mM) inhibit CAT-mediated Arg/ADMA uptake, but such levels are non-physiological .

Data Tables

Table 1: Transport Kinetics of CAT-Mediated Uptake

Parameter L-Homoarginine L-Arginine ADMA
CAT1 KM (µM) 175 ± 7 ~150* ~300*
CAT2B KM (µM) 523 ± 35 ~500* ~1000*
CAT1 IC50 (Arg) 259 µM - -

Table 2: Clinical Profiles in Renal Failure

Compound Plasma Trend Urinary Excretion
L-Homoarginine Decreases Reduced
ADMA Increases Elevated
SDMA Increases Elevated

Biological Activity

L-homoarginine (hArg) is a non-essential amino acid that has garnered attention for its potential biological activities, particularly in relation to cardiovascular health and metabolic processes. This article synthesizes current research findings on the biological activity of L-homoarginine, focusing on its role as a biomarker, its effects on endothelial function, and its implications in cardiovascular disease.

Overview of L-Homoarginine

L-homoarginine is synthesized in the body primarily from L-arginine by the enzyme L-arginine:glycine amidinotransferase (AGAT). It is found in various tissues, including the kidney, liver, and brain. Its biological significance is linked to its role in the nitric oxide (NO) pathway, which is crucial for vascular health.

1. Cardiovascular Health

Research indicates that L-homoarginine levels are inversely associated with cardiovascular events and mortality. Several studies have shown that higher serum concentrations of L-homoarginine correlate with improved endothelial function and reduced risk of cardiovascular diseases.

  • Case Study : A longitudinal study involving male patients with intermittent claudication found that each standard deviation increase in L-homoarginine was associated with a decreased odds ratio for symptomatic peripheral arterial disease (PAD) (OR=0.75) and a significant reduction in all-cause mortality risk (HR=0.59) .
  • Table 1: Summary of Findings on L-Homoarginine and Cardiovascular Outcomes
StudyPopulationKey Findings
CAVASIC Study232 male patients with PADIncreased L-homoarginine linked to lower odds of symptomatic PAD and reduced mortality risk .
Longitudinal StudyGeneral populationHigher levels associated with reduced 10-year cardiovascular mortality .
LURIC Study3,000+ participantsLow serum levels correlated with increased cardiovascular events and mortality .

2. Endothelial Function

L-homoarginine enhances NO availability, which is vital for maintaining endothelial integrity. Studies suggest that it may act as a substrate for NO synthase, thereby promoting vasodilation and improving blood flow.

  • Research Findings : Elevated levels of L-homoarginine have been associated with improved endothelial function markers such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), suggesting a protective role against endothelial dysfunction .

The mechanisms through which L-homoarginine exerts its biological effects include:

  • Nitric Oxide Production : By serving as a substrate for nitric oxide synthase, L-homoarginine contributes to increased NO production, promoting vasodilation and improved blood flow.
  • Inhibition of Arginase Activity : Some studies have explored the potential of L-homoarginine to inhibit arginase activity, which could lead to increased availability of L-arginine for NO synthesis . However, conflicting results suggest that this may not be the primary mechanism responsible for its cardiovascular benefits.

Clinical Implications

The potential therapeutic applications of L-homoarginine are significant:

  • Biomarker for Cardiovascular Risk : Due to its association with cardiovascular health outcomes, measuring serum levels of L-homoarginine could serve as a valuable biomarker for assessing cardiovascular risk .
  • Therapeutic Target : Given its protective effects against cardiovascular diseases, regulating L-homoarginine levels may offer a novel approach in managing conditions such as hypertension and heart failure .

Q & A

Q. What analytical methods are recommended for quantifying L-homoarginine in biological samples, and how can their accuracy be validated?

To quantify L-homoarginine, reverse-phase HPLC with precolumn derivatization using o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) is widely employed. This method enhances sensitivity by forming fluorescent derivatives, enabling detection at nanomolar concentrations . Validation should include:

  • Linearity tests across physiological ranges (e.g., 0.1–100 µM).
  • Recovery assays using spiked plasma/urine samples to assess matrix effects.
  • Inter-day and intra-day precision (CV < 10%) to ensure reproducibility.
    Reference standards must be prepared in matrices mimicking study conditions (e.g., human plasma pH 7.4) to avoid artifacts .

Q. How does L-homoarginine biosynthesis occur in humans, and what enzymes regulate its synthesis?

L-homoarginine is synthesized via the arginine:glycine amidinotransferase (AGAT) pathway, which transfers the amidino group from L-arginine to L-lysine. Key steps include:

  • AGAT catalysis : AGAT converts L-arginine and L-lysine to L-ornithine and L-homoarginine.
  • Regulation by creatine : Elevated creatine levels suppress AGAT activity, reducing L-homoarginine synthesis (feedback inhibition via SH-group interactions with AGAT-Cys407) .
    Knockout murine models confirm AGAT’s critical role, with AGAT-deficient mice showing undetectable plasma L-homoarginine .

Q. What is the clinical significance of L-homoarginine as a biomarker in cardiovascular disease (CVD)?

Low plasma L-homoarginine (< 2.6 µM) correlates with increased CVD risk and all-cause mortality. Mechanistically, it:

  • Competes with asymmetric dimethylarginine (ADMA) for cellular uptake via CAT1 transporters, reducing ADMA’s inhibition of nitric oxide synthase (NOS) .
  • Enhances nitric oxide (NO) bioavailability , improving endothelial function .
    Prospective cohort studies (e.g., März et al., 2010) validate its inverse association with carotid intima-media thickness, a subclinical atherosclerosis marker .

Advanced Research Questions

Q. How do OATP4C1 and P-glycoprotein (P-gp) coordinate L-homoarginine transport in renal tubular cells, and what experimental models best capture this?

OATP4C1 (basolateral) and P-gp (apical) mediate vectorial transport in renal epithelia:

  • Dual-transfected MDCK cell monolayers (MDCK-OATP4C1-P-gp) replicate polarized transport. Basolateral-to-apical flux assays (1–100 µM L-homoarginine, 1 h incubation) show OATP4C1-dependent uptake (Km ≈ 20 µM) and P-gp-driven efflux, with transport ratios 3-fold higher than controls .
  • Inhibition studies : Co-administration of OATP4C1 inhibitors (e.g., digoxin) or P-gp inhibitors (e.g., verapamil) disrupts transcellular transport, confirming dual transporter roles .

Q. How can researchers resolve contradictions in L-homoarginine’s role as a protective marker versus potential toxicity in specific populations?

Contradictions arise from:

  • Dose-dependent effects : High-dose supplementation (> 6 g/day in pigs) induces oxidative stress via arginase competition, reducing NO synthesis .
  • Population heterogeneity : Genetic polymorphisms in AGAT or CAT1 alter synthesis/uptake. Stratified analysis (e.g., SLCO4C1 haplotype screening) is critical in clinical cohorts .
    Methodological recommendation : Use Mendelian randomization to distinguish causal effects from confounding in observational studies .

Q. What experimental strategies mitigate off-target drug effects on CAT1-mediated L-homoarginine uptake?

A screen of 113 drugs identified inhibitors of CAT1-mediated L-homoarginine transport (e.g., cyclosporine A at 200 µM causes >50% inhibition). To mitigate interference:

  • Pre-incubation controls : Test drugs in CAT1-overexpressing HEK293 cells to quantify competitive vs. non-competitive inhibition .
  • Physiological relevance : Use therapeutic plasma concentrations (e.g., 1–10 µM for most drugs) rather than suprapharmacological doses to avoid artifactual inhibition .

Methodological Considerations

  • For transport studies : Prioritize polarized cell models (e.g., MDCK, Caco-2) over non-polarized lines to recapitulate in vivo vectorial transport .
  • For clinical trials : Measure L-homoarginine alongside ADMA and NO metabolites (e.g., nitrite/nitrate) to contextualize mechanistic outcomes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.